5,7-Bis(trifluoromethyl)-4-chloroquinoline
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Overview
Description
5,7-Bis(trifluoromethyl)-4-chloroquinoline: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two trifluoromethyl groups at positions 5 and 7, and a chlorine atom at position 4 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline typically involves the introduction of trifluoromethyl groups and a chlorine atom onto the quinoline ring. One common method involves the reaction of 4-chloroquinoline with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,7-Bis(trifluoromethyl)-4-chloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amino group at position 4 .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Bis(trifluoromethyl)-4-chloroquinoline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-4-chloroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of estrogen receptor beta (ERβ), inhibiting its activity by binding to the receptor and preventing its interaction with endogenous ligands . This interaction disrupts the signaling pathways mediated by ERβ, leading to various biological effects .
Comparison with Similar Compounds
5,7-Bis(trifluoromethyl)-4-quinolinol: Similar in structure but with a hydroxyl group instead of a chlorine atom at position 4.
3-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a bromine atom, used in similar synthetic applications.
5,7-Bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-8-hydroxyquinoline: A more complex derivative with additional functional groups, used in biocomposite materials.
Uniqueness: 5,7-Bis(trifluoromethyl)-4-chloroquinoline is unique due to the combination of trifluoromethyl groups and a chlorine atom on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-5,7-bis(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHEORCKLWJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371156 |
Source
|
Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234450-34-1 |
Source
|
Record name | 4-Chloro-5,7-bis(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234450-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Bis(trifluoromethyl)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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